![molecular formula C7H8F3NS B13188173 (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a thienyl ring, which is further connected to an ethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors, often involving sulfur-containing reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Ethylamine Moiety: The final step involves the coupling of the ethylamine group to the thienyl ring, which can be achieved through reductive amination or other amine coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity, particularly in the trifluoromethylation step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thienyl ring, potentially yielding partially or fully reduced products.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: N-substituted ethylamine derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.
Biology:
Biochemical Probes: Utilized as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine:
Drug Development: Explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.
Industry:
Materials Science: Incorporated into the design of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
(1S)-1-[5-(Trifluoromethyl)(2-thienyl)]ethylamine: Similar structure but with the trifluoromethyl group at a different position on the thienyl ring.
(1S)-1-[4-(Trifluoromethyl)(3-thienyl)]ethylamine: Another positional isomer with the trifluoromethyl group on the fourth position of the thienyl ring.
Uniqueness:
Structural Features: The specific positioning of the trifluoromethyl group in (1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine can influence its reactivity and interaction with biological targets.
Reactivity: The compound’s unique structure may confer distinct reactivity patterns compared to its isomers, making it valuable for specific synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Propiedades
Fórmula molecular |
C7H8F3NS |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(1S)-1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine |
InChI |
InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1 |
Clave InChI |
UFKOXNNWMJOSQP-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=CSC(=C1)C(F)(F)F)N |
SMILES canónico |
CC(C1=CSC(=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


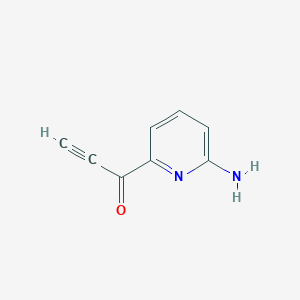


![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

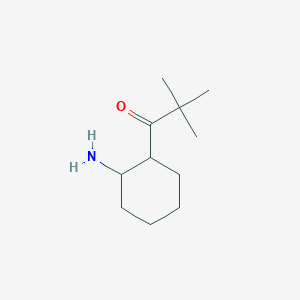
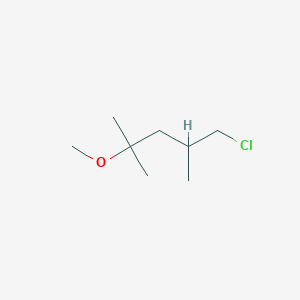
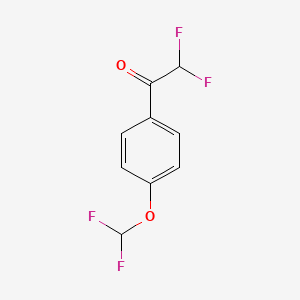
![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
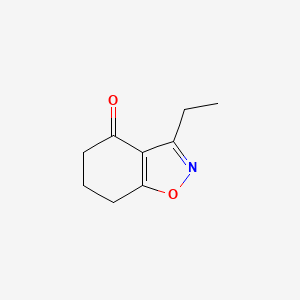

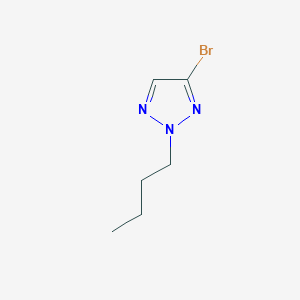
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
